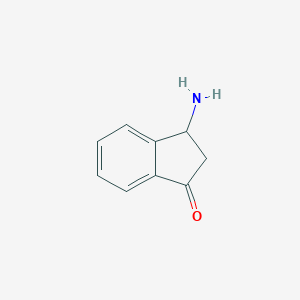

3-アミノ-1-インダノン

概要

説明

Synthesis Analysis

3-Amino-1-indanone can be synthesized through various methods. One approach involves the anionic cyclization of N-protected o-bromophenylalanine ester followed by internal trapping of the lithiated intermediate. Another method includes the intramolecular Friedel-Crafts acylation of the N-carboxyanhydride of phenylalanine. Additionally, Friedel-Crafts acylation of N-protected (α-aminoacyl)benzotriazole of phenylalanine with AlCl3, or intramolecular Friedel-Crafts cyclization of N-phthaloylphenylalanine acid chloride, are viable synthesis routes. Each method has its own set of advantages in terms of yield, safety, and efficiency (Zhao et al., 2011).

科学的研究の応用

縮合環およびスピロ環骨格の構築

3-アミノ-1-インダノンは、縮合環およびスピロ環骨格を構築するための環化反応に使用できます . これらの骨格は、多くの天然物や医薬品に見られる顕著なモチーフです . 1-インダノンコアの環化は、近年大きな進歩を遂げています .

さまざまな炭素環およびヘテロ環骨格の合成

1-インダノンを用いて、さまざまな炭素環およびヘテロ環骨格の合成のための新しい戦略が実証されています . 反応経路のより良い理解のために、代表的な反応の機構的側面が示されています .

多環式化合物の立体選択的形成

1-インダノンを含む多くの変換により、目的の多環式化合物の立体選択的形成が実現します . これは、生物学的に関連する化合物や天然物の合成において特に重要です .

生物活性分子の合成

1-インダノンおよび関連化合物は、重要な生物活性分子です . これらの化合物は、がん細胞やアルツハイマー病に対して生物活性を示してきました . それらは、いくつかの薬の合成中間体として、また天然物の前駆体として使用することもできます

作用機序

Target of Action

3-Amino-1-indanone is a derivative of 1-indanone, which is a prominent motif found in a number of natural products and pharmaceuticals . The primary targets of 1-indanone derivatives are often cellular receptors or enzymes, such as adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines, especially adrenaline and noradrenaline .

Mode of Action

The mode of action of 3-Amino-1-indanone involves its interaction with these targets. For instance, it may bind to the active site of an enzyme or receptor, altering its function and leading to changes in cellular processes

Pharmacokinetics

These properties could include its solubility, stability, and permeability, as well as its susceptibility to metabolic enzymes .

Action Environment

The action, efficacy, and stability of 3-Amino-1-indanone can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues

Safety and Hazards

将来の方向性

Indanones, including 3-Amino-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . In the past few years, significant advancement has been achieved regarding the cyclization of the 1-indanone core . Future research may focus on further exploring the versatile reactivity of 1-indanones and their potential applications in various fields .

特性

IUPAC Name |

3-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHMCTUYDVMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327796 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117291-44-8 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

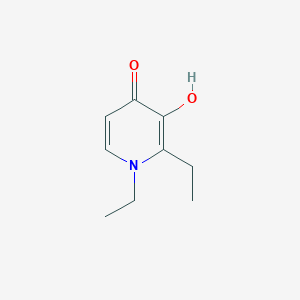

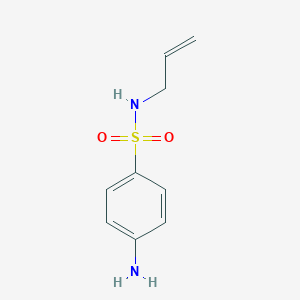

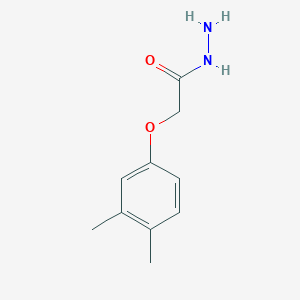

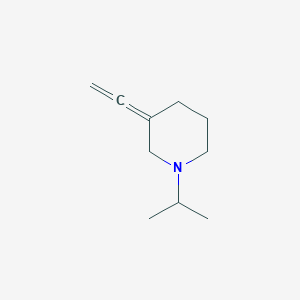

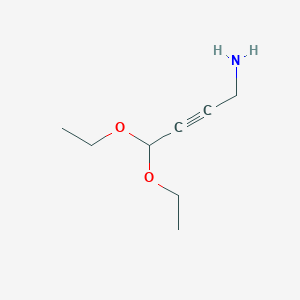

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

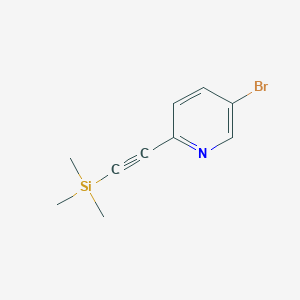

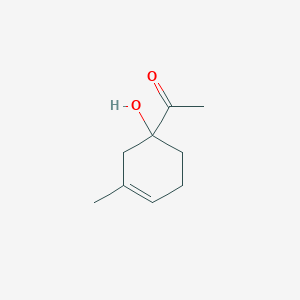

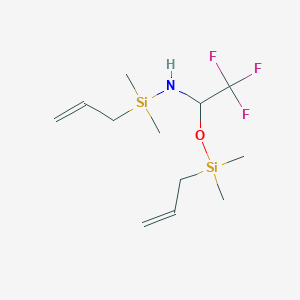

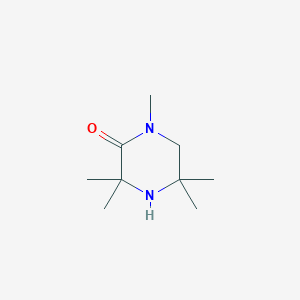

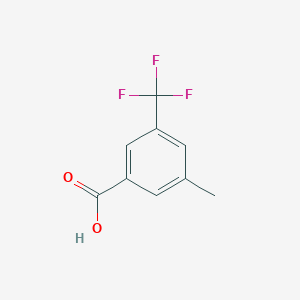

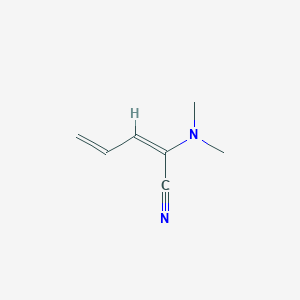

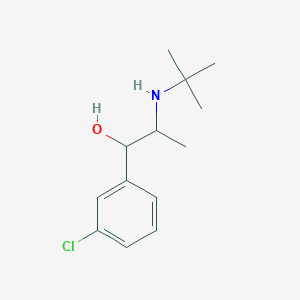

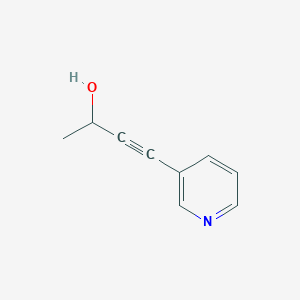

Feasible Synthetic Routes

Q & A

Q1: What are the recent advancements in synthesizing 3-Amino-1-indanones?

A1: A simple and efficient method for synthesizing 3-Amino-1-indanones has been developed. [] While the specific details of this method are not provided in the abstract, the research highlights its novelty. Additionally, a separate study [] focuses on a metal-free cyclocarboamination reaction between ortho-formyl phenylacetylenes and secondary amines. This reaction offers a tunable approach to synthesizing either 1,3-diamino-1H-indenes (which are essentially reactive enamines) or 3-amino-1-indanones depending on the purification procedure. This method is particularly noteworthy as it avoids the use of metal catalysts and proceeds under mild reaction conditions.

Q2: Can 3-Amino-1-indanones be used as a building block for other compounds?

A2: Yes, research indicates that 3-amino-1-indanones can be used as a precursor for synthesizing other valuable compounds. For instance, they can undergo rearrangement to form 4-Amino-1,2,3,4-tetrahydro-1-isoquinolones. [] This transformation highlights the versatility of 3-amino-1-indanones in synthetic chemistry and its potential application in developing new chemical entities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。